molecular formula C10H12ClNO2 B5278186 3-chloro-N-ethyl-4-methoxybenzamide

3-chloro-N-ethyl-4-methoxybenzamide

Cat. No.: B5278186
M. Wt: 213.66 g/mol
InChI Key: CBERHVVVMDURLD-UHFFFAOYSA-N
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Description

3-chloro-N-ethyl-4-methoxybenzamide is a synthetic small molecule that belongs to a class of N-substituted benzamide derivatives . These derivatives are of significant interest in medicinal chemistry and pharmaceutical research due to their demonstrated potential in various biological applications. Researchers value this compound as a key synthetic intermediate or a potential pharmacophore for developing novel therapeutic agents. Research Applications and Value: While specific biological data for this compound is not available in the searched literature, closely related structural analogs have shown promising pharmacological activity. Notably, N-phenylbenzamide derivatives have been investigated for their broad-spectrum antiviral effects . For instance, the compound IMB-0523 (N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide) has been identified as a potent inhibitor of both wild-type and drug-resistant Hepatitis B Virus (HBV). Its mechanism of action is associated with increasing intracellular levels of the host defense factor APOBEC3G (A3G) , which inhibits viral replication . This suggests that the core benzamide structure is a valuable scaffold for discovering agents with novel mechanisms of action, particularly against drug-resistant viruses. Chemical Features: The compound features a benzamide core substituted with chloro and methoxy groups, a pattern common in many bioactive molecules. The chloro group is known to often enhance biological activity and influence the molecule's physicochemical properties . The N-ethyl substitution contributes to the molecule's metabolic stability and overall pharmacokinetic profile. This specific arrangement of functional groups makes it a versatile building block for further chemical synthesis and structure-activity relationship (SAR) studies. This product is intended For Research Use Only (RUO) and is not approved for use in humans or animals for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-chloro-N-ethyl-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-3-12-10(13)7-4-5-9(14-2)8(11)6-7/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBERHVVVMDURLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-ethyl-4-methoxybenzamide typically involves the following steps:

    Nitration: The starting material, 4-methoxybenzamide, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group.

    Chlorination: The amine group is chlorinated to introduce the chlorine atom at the third position.

    Ethylation: Finally, the amine group is ethylated to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving the methoxy group.

    Reduction: The compound can be reduced under specific conditions, affecting the chlorine or ethyl groups.

    Substitution: It can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed:

    Oxidation: Products may include compounds with oxidized methoxy groups.

    Reduction: Reduced products may have altered chlorine or ethyl groups.

    Substitution: Substituted products will have different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
3-Chloro-N-ethyl-4-methoxybenzamide has been identified as a lead compound in the development of new pharmaceuticals targeting inflammatory pathways. The presence of the chloro and methoxy groups contributes to its biological activity, making it a candidate for further investigation in drug design aimed at treating inflammatory diseases and possibly other conditions such as cancer.

Anti-Cancer Activity:
Research has indicated that benzamide derivatives similar to this compound exhibit antiproliferative effects against various cancer cell lines. This suggests that compounds within this structural class may serve as potential anti-cancer agents, warranting deeper exploration into their mechanisms of action and efficacy.

Agricultural Applications

Herbicidal Properties:
The compound has shown promise as a herbicide, particularly through its application in various tests designed to assess its effectiveness against common agricultural pests. Studies have demonstrated that this compound can inhibit plant growth when applied in specific concentrations, indicating its potential utility in crop protection .

Organic Synthesis

Synthetic Intermediates:
In organic synthesis, this compound can be utilized as an intermediate for producing other chemical compounds. Its unique structure allows for various modifications that can lead to the synthesis of more complex molecules, which may have applications in pharmaceuticals or agrochemicals .

Case Study 1: Antiproliferative Effects

A study examining the antiproliferative effects of benzamide derivatives found that compounds similar to this compound exhibited significant activity against several cancer cell lines. The findings suggest that modifications to the benzamide structure can enhance biological activity, making these compounds valuable in cancer research.

Case Study 2: Herbicidal Testing

In herbicidal tests, this compound was evaluated using different application methods including leaf-dip tests and total spray tests on tomato plants. Results indicated effective inhibition of plant growth at certain concentrations, demonstrating its potential as a selective herbicide .

Data Table: Comparative Analysis of Benzamide Derivatives

Compound NameStructure FeaturesApplication AreaNotable Findings
This compoundChloro group, ethyl group, methoxy groupMedicinal ChemistryPotential anti-inflammatory agent
4-Methoxy-N-(4-methylphenyl)benzamideMethoxy group, phenyl substitutionAnti-cancer researchExhibits antiproliferative activity
N-(4-Methylphenyl)-Z-3-chloro-2-(phenylthio)propenamideComplex substitution patternOrganic SynthesisValuable synthetic intermediate

Mechanism of Action

The mechanism of action of 3-chloro-N-ethyl-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their properties are summarized in Table 1.

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
3-Chloro-N-ethyl-4-methoxybenzamide 3-Cl, 4-OCH₃, N-CH₂CH₃ 227.68 (calculated) Not reported Hypothesized: Receptor binding, agrochemicals
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide 3-I, 4-OCH₃, N-CH₂CH₂-piperidine 430.29 Not reported Sigma receptor imaging in breast cancer
4-Methoxybenzamide 4-OCH₃, NH₂ 151.17 164–167 Fluorescence studies, solubility in alcohols
4-Chloro-N-(3-methoxyphenyl)benzamide 4-Cl, N-(3-OCH₃-C₆H₄) 275.72 Not reported Crystallography: Hydrogen bonding networks
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide 2,3-Cl₂, 4-OCH₂OCH₂CH₃ 344.21 Not reported Herbicide (etobenzanid)

Impact of Substituents on Properties

Electronic Effects
  • Methoxy Groups : The 4-methoxy group donates electron density via resonance, balancing the electron-withdrawing effect of chlorine. This combination may optimize solubility and bioavailability .
Physical Properties
  • Melting Point : 4-Methoxybenzamide melts at 164–167°C . The addition of a chloro and ethyl group in the target compound likely raises the melting point due to increased molecular weight and stronger intermolecular forces (e.g., dipole-dipole interactions).
  • Solubility : The target compound is expected to have lower aqueous solubility than 4-methoxybenzamide but higher lipophilicity, favoring membrane permeability in biological systems.

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